molecular formula C9H9ClN4O B13904493 (R)-1-(2-chlorophenyl)-2-(1,2,3,4-tetrazol-2-yl)ethan-1-ol CAS No. 1259059-77-2

(R)-1-(2-chlorophenyl)-2-(1,2,3,4-tetrazol-2-yl)ethan-1-ol

Cat. No.: B13904493
CAS No.: 1259059-77-2
M. Wt: 224.65 g/mol
InChI Key: HMTCTAFOMZTQMS-VIFPVBQESA-N
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Description

®-1-(2-Chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol is a chiral compound with significant potential in various scientific fields. This compound features a chlorophenyl group and a tetrazolyl group, making it a unique molecule with diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol typically involves the asymmetric reduction of an arylketone. One method includes the use of a pure enantiomer ®-aryl-oxirane as a starting material, which undergoes a ring-opening reaction by tetrazole in the presence of a suitable base in a solvent. This reaction produces an alcohol intermediate, which is then converted into the desired compound through further chemical transformations .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity, including the use of efficient catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of chlorophenyl derivatives.

Scientific Research Applications

®-1-(2-Chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of central nervous system disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-1-(2-Chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-1-(2-Chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol include other aryl-tetrazolyl derivatives and chlorophenyl compounds. These compounds share structural similarities but may differ in their chemical properties and applications.

Uniqueness

What sets ®-1-(2-Chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol apart is its unique combination of a chlorophenyl group and a tetrazolyl group, along with its chiral nature. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research and industrial applications.

Properties

CAS No.

1259059-77-2

Molecular Formula

C9H9ClN4O

Molecular Weight

224.65 g/mol

IUPAC Name

(1R)-1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethanol

InChI

InChI=1S/C9H9ClN4O/c10-8-4-2-1-3-7(8)9(15)5-14-12-6-11-13-14/h1-4,6,9,15H,5H2/t9-/m0/s1

InChI Key

HMTCTAFOMZTQMS-VIFPVBQESA-N

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](CN2N=CN=N2)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(CN2N=CN=N2)O)Cl

Origin of Product

United States

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